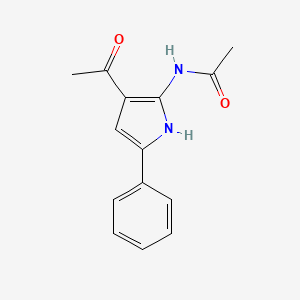![molecular formula C15H15NO3 B5683151 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. MDMA is a member of the amphetamine family and is classified as a Schedule I controlled substance in the United States. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications in treating post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Wirkmechanismus
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also binds to and activates serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects:
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has a number of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline also causes the release of oxytocin, a hormone associated with social bonding and trust. In addition, N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline can cause changes in brain activity, particularly in areas associated with emotion and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has several advantages for use in lab experiments, including its ability to increase social behavior and facilitate social interaction. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been used in studies of the neurobiology of addiction and the effects of stress on the brain. However, there are also limitations to the use of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in lab experiments, including the potential for neurotoxicity and the risk of abuse.
Zukünftige Richtungen
There are several future directions for research on N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline, including further studies of its therapeutic potential in treating PTSD and other psychiatric disorders. There is also a need for research on the long-term effects of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline use, particularly in heavy users. In addition, there is growing interest in the development of non-toxic N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline analogues that could be used for therapeutic purposes without the risk of neurotoxicity. Finally, there is a need for research on the potential risks and benefits of using N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline in combination with other psychoactive substances.
Synthesemethoden
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline is synthesized from safrole, a natural compound found in the oils of plants such as sassafras and nutmeg. The synthesis process involves several steps, including isomerization, reduction, and alkylation. The final product is a white crystalline powder that is typically sold in pill form.
Wissenschaftliche Forschungsanwendungen
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has been studied extensively for its potential therapeutic applications in treating PTSD and other psychiatric disorders. Studies have shown that N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall well-being in patients. N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline has also been studied for its potential use in treating anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-17-13-7-11(8-14-15(13)19-10-18-14)9-16-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGNBHPBKCNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)
![N-ethyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5683085.png)
![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![N'-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5683102.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5683115.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)